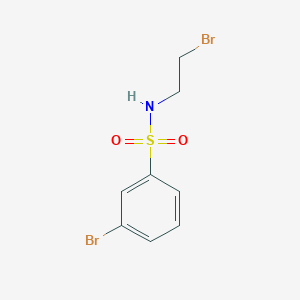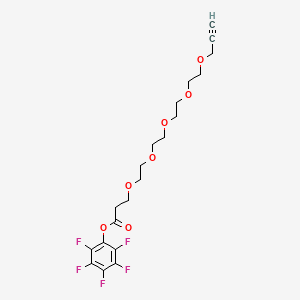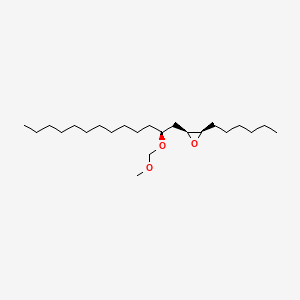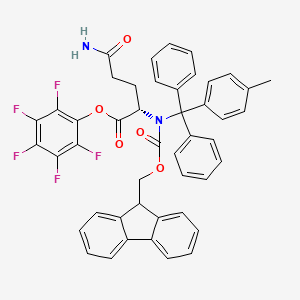
3-Bromo-N-(2-bromoethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-N-(2-bromoethyl)benzenesulfonamide is a chemical compound with the molecular formula C8H9Br2NO2S and a molecular weight of 343.04 g/mol . This compound is characterized by the presence of two bromine atoms, an ethyl group, and a benzenesulfonamide moiety. It is primarily used in biochemical research, particularly in the field of proteomics .
Vorbereitungsmethoden
The synthesis of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide typically involves the reaction of 3-bromobenzenesulfonyl chloride with 2-bromoethylamine. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the sulfonamide bond. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .
Industrial production methods for this compound are not widely documented, but the laboratory synthesis route can be scaled up with appropriate modifications to reaction conditions and purification steps to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-Bromo-N-(2-bromoethyl)benzenesulfonamide undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms in the compound can be substituted by nucleophiles such as amines, thiols, or alkoxides. Common reagents for these reactions include sodium azide, potassium thiolate, and sodium alkoxide.
Oxidation: The sulfonamide group can be oxidized to form sulfonic acids using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form corresponding amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-N-(2-bromoethyl)benzenesulfonamide .
Wissenschaftliche Forschungsanwendungen
3-Bromo-N-(2-bromoethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is used in the study of enzyme inhibition and protein modification. It can act as a probe to investigate the active sites of enzymes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural similarity to other sulfonamides suggests it may have antibacterial or antifungal properties.
Industry: It is used in the development of new materials and chemicals, particularly in the field of pharmaceuticals and agrochemicals
Wirkmechanismus
The mechanism of action of 3-Bromo-N-(2-bromoethyl)benzenesulfonamide involves its interaction with biological molecules, particularly proteins. The compound can form covalent bonds with nucleophilic residues in proteins, such as cysteine or lysine. This covalent modification can inhibit enzyme activity or alter protein function. The molecular targets and pathways involved depend on the specific biological context and the proteins being studied .
Vergleich Mit ähnlichen Verbindungen
3-Bromo-N-(2-bromoethyl)benzenesulfonamide can be compared with other similar compounds, such as:
3-Bromo-N-(2-hydroxyethyl)benzenesulfonamide: This compound has a hydroxyethyl group instead of a bromoethyl group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound has a fluorophenyl group instead of a bromoethyl group.
The uniqueness of this compound lies in its dual bromine atoms, which provide distinct reactivity and potential for diverse chemical modifications.
Eigenschaften
Molekularformel |
C8H9Br2NO2S |
|---|---|
Molekulargewicht |
343.04 g/mol |
IUPAC-Name |
3-bromo-N-(2-bromoethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H9Br2NO2S/c9-4-5-11-14(12,13)8-3-1-2-7(10)6-8/h1-3,6,11H,4-5H2 |
InChI-Schlüssel |
DUTLJDJGWBKOJZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)Br)S(=O)(=O)NCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Azetidinone, 3-[(1R)-1,2-dihydroxyethyl]-1-(4-fluorophenyl)-4-[4-(phenylmethoxy)phenyl]-, (3R,4S)-](/img/structure/B11828964.png)
![N-ethyl-N-[(Z)-(9-ethylcarbazol-3-yl)methylideneamino]aniline](/img/structure/B11828986.png)
![1-[Carboxy-(4-methylsulfanyl-phenyl)-methyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B11828987.png)
![N-{[(2R,4aR,8aR)-2-methyl-1,2,4a,5,6,7,8,8a-octahydro-1,6-naphthyridin-8a-yl]methyl}aniline](/img/structure/B11828991.png)
![[(1R,6S)-1-methyl-3-azabicyclo[4.1.0]heptan-6-yl]methanol](/img/structure/B11828997.png)

![2-([1,4'-Bipiperidin]-1'-YL)-5-bromo-1,3,4-thiadiazole](/img/structure/B11829013.png)


![N-[2-(4-oxo-3,1-benzoxazin-2-yl)phenyl]benzenesulfonamide](/img/structure/B11829032.png)


![[(E)-[amino-(4-nitrophenyl)methylidene]amino] 4-chlorobenzoate](/img/structure/B11829042.png)
![Octanoic acid, (1S,2R)-2,3-dihydro-1-[[(4-methylphenyl)sulfonyl]amino]-1H-inden-2-yl ester](/img/structure/B11829044.png)
